2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, starting from readily available precursors. The key steps typically include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions.
Introduction of the 3,4-dimethoxyphenyl and 4-methylphenyl groups: These groups are introduced through substitution reactions, often using reagents such as halides or organometallic compounds.
Final modifications: The final steps may involve oxidation or reduction reactions to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halides, organometallic reagents, and acids/bases are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: This compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Due to its unique structure, it could be investigated for potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: It may find applications in the development of new materials, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may bind to the active site of enzymes, preventing their normal function.
Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways.
Pathway modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group and has been studied for its biological activity.
Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Another compound with a similar aromatic structure, used in various synthetic applications.
2-(3,4-Dimethoxyphenyl)ethanol: Known for its use in delignification studies and other chemical processes.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H27NO5 |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H27NO5/c1-17-5-9-20(10-6-17)26-25-27(31)21-15-18(2)7-11-22(21)35-28(25)29(32)30(26)14-13-19-8-12-23(33-3)24(16-19)34-4/h5-12,15-16,26H,13-14H2,1-4H3 |
InChI Key |
JBZHSSLFMBRQES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)OC5=C(C3=O)C=C(C=C5)C |
Origin of Product |
United States |
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